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Compound of Interest

Compound Name: 1-Methoxy-2-propanone-d5

Cat. No.: B13409666

Get Quote

A Comprehensive Technical Guide on 1-Methoxy-2-propanone-d5: Physicochemical Profiling

and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary
In the realm of modern drug development and isotopic labeling, 1-Methoxy-2-propanone-d5
(CAS 89922-02-1)[1] serves as a critical molecular building block. Structurally defined as

methoxyacetone-1,1,3,3,3-d5[2], this compound features selective deuterium incorporation at

the highly reactive alpha positions (C1 and C3) adjacent to the carbonyl group. As a Senior

Application Scientist, I have designed this whitepaper to bridge the gap between theoretical

physicochemical properties and field-proven analytical workflows. This guide will detail the

isotopic effects, metabolic advantages, and the self-validating protocols required to handle and

quantify this reagent effectively.

Physicochemical Profiling & Isotopic Shifts
When transitioning from an unlabeled precursor to a deuterated analog, scientists must

account for subtle but impactful physicochemical shifts. The substitution of five hydrogen atoms

with deuterium increases the molecular weight from 88.11 g/mol to 93.14 g/mol [1].
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Because deuterium has a smaller van der Waals radius and lower zero-point energy than

protium, intermolecular forces remain largely identical. Consequently, macroscopic thermal

properties like boiling point and flash point remain unchanged from the unlabeled compound[3]

[4]. However, the increased mass within the same molar volume results in a proportional

increase in density.

Table 1: Comparative Physicochemical Data

Property
1-Methoxy-2-propanone
(Unlabeled)

1-Methoxy-2-propanone-d5
(Isotopically Labeled)

CAS Number 5878-19-3[3] 89922-02-1[1]

Molecular Formula C4H8O2[3] C4H3D5O2[1]

Molecular Weight 88.11 g/mol [4] 93.14 g/mol [1]

Boiling Point 118 °C[4] ~118 °C

Density (at 25 °C) 0.957 g/mL[3]
~1.01 g/mL (Calculated via

mass adjustment)

Flash Point 25 °C[5] 25 °C

Appearance Clear, pale yellow liquid[5] Clear, pale yellow liquid

Water Solubility Miscible[3] Miscible

Mechanistic Insights: The Deuterium Kinetic Isotope
Effect (DKIE)
The strategic placement of deuterium at the 1,1,3,3,3-positions is not arbitrary. The alpha

protons of ketones are highly acidic and are primary targets for enolization and Cytochrome

P450 (CYP450)-mediated metabolic oxidation.

By replacing these C-H bonds with C-D bonds, we leverage the Deuterium Kinetic Isotope

Effect (DKIE). The C-D bond possesses a lower zero-point energy, meaning a higher activation

energy is required to cleave it. When integrated into an Active Pharmaceutical Ingredient (API),
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this modification can significantly reduce the rate of metabolic clearance, effectively prolonging

the drug's half-life without altering its steric bulk or receptor binding affinity.

1-Methoxy-2-propanone-d5
(API Precursor)

CYP450 Enzyme
Active Site

 Binding

C-D Bond Cleavage
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Rapid Degradation
(Short Half-life)

 Standard Metabolism
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Fig 1: DKIE metabolic pathway showing C-D vs C-H bond cleavage dynamics.

Analytical Methodologies: GC-MS Isotopic Purity
Validation
To guarantee the integrity of 1-Methoxy-2-propanone-d5 before synthesis, rigorous isotopic

purity validation is mandatory. Because the compound is a volatile liquid (BP 118 °C)[4], Gas

Chromatography-Mass Spectrometry (GC-MS) is the optimal analytical technique.

The Self-Validating Protocol Design: This protocol is designed as a self-validating system. You

must run an unlabeled 1-methoxy-2-propanone (CAS 5878-19-3) standard in parallel. The

retention times must match within ±0.05 minutes, and the mass shift from the unlabeled parent

ion (m/z 88) to the deuterated parent ion (m/z 93) must be absolute. The absence of an m/z 88

peak in the d5 sample validates that no systemic H/D back-exchange occurred during sample

preparation or injection.

Step-by-Step GC-MS Workflow:

Sample Preparation: Dilute 10 µL of 1-methoxy-2-propanone-d5 in 1 mL of strictly

anhydrous dichloromethane.

Causality: The alpha deuterons are acidic. Using standard protic solvents (like methanol)

with trace moisture or acid/base impurities will catalyze enolization, leading to rapid H/D

exchange and artificially lowering the measured isotopic purity.
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GC Injection: Inject 1 µL into the GC inlet at 220 °C using a split ratio of 50:1.

Causality: Methoxyacetone is highly volatile. A high split ratio prevents capillary column

overloading, eliminating peak fronting and ensuring sharp resolution between potential d4

and d5 isotopic variants.

Chromatographic Separation: Utilize a DB-Wax or DB-5MS capillary column (30m x 0.25mm

x 0.25µm). Hold at 40 °C for 2 mins, then ramp at 10 °C/min to 150 °C.

Ionization & Detection: Apply Electron Impact (EI) ionization at a standard 70 eV. Scan from

m/z 30 to 150.

Causality: 70 eV provides a highly reproducible fragmentation pattern. Monitor the parent

ion at m/z 93 and the characteristic loss of the -CD3 group (m/z 75) to quantify isotopic

incorporation accurately.
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Step 1: Sample Prep
Anhydrous Dilution

Step 2: GC Injection
Split Ratio 50:1

Step 3: Separation
Capillary Column

Step 4: Ionization
EI at 70 eV

Step 5: Mass Analysis
m/z 93.14 Parent Ion

Step 6: Data Output
Isotopic Purity Calc
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Fig 2: Step-by-step GC-MS workflow for isotopic purity validation.

Safety, Handling, and Storage Logistics
Handling 1-Methoxy-2-propanone-d5 requires strict adherence to safety and environmental

controls due to its physical properties.

Flammability Profile: The compound has a low flash point of 25 °C (77 °F)[5], classifying it as

a Class 3 flammable liquid[2].
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Causality: Its high vapor pressure at room temperature allows explosive vapor-air mixtures

to form rapidly. All transfers must be conducted in a certified fume hood using grounded

equipment to eliminate static discharge risks[5].

Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated

flammables area[5].

Causality: To maintain the integrity of the d5 isotopic label, the headspace of the storage

vessel must be purged with an inert gas (Argon or Nitrogen). Exposure to atmospheric

moisture over time will lead to unwanted H/D exchange at the alpha carbons, degrading

the reagent's isotopic purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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